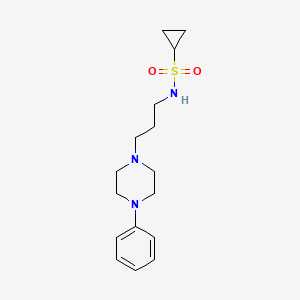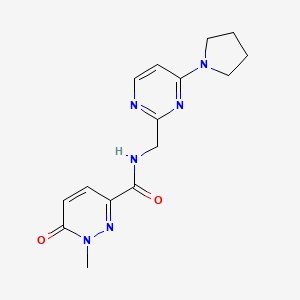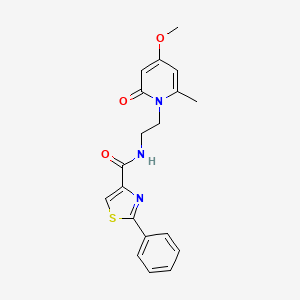
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTC is a heterocyclic compound that belongs to the triazole family and has a molecular formula of C8H7N3O2.
Aplicaciones Científicas De Investigación
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to exhibit potent antitumor activity and has been used as a lead compound for the development of new anticancer agents. 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has also been used in the development of new materials, such as metal-organic frameworks, due to its ability to coordinate with metal ions. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been used as a ligand in catalytic reactions, such as the synthesis of 1,2,4-triazoles.
Mecanismo De Acción
The mechanism of action of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells. 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been found to inhibit the activity of matrix metalloproteinases, which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has also been found to exhibit anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to have a protective effect on the liver and has been used in the treatment of liver fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is its simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid has been shown to exhibit potent antitumor activity, making it a promising lead compound for the development of new anticancer agents. However, one of the limitations of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid. One area of research is the development of new anticancer agents based on the structure of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid. Additionally, the use of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid in the development of new materials, such as metal-organic frameworks, is an area of growing interest. Another area of research is the study of the mechanism of action of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid, which could provide insight into its potential therapeutic applications. Finally, the development of new synthetic methods for 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid could lead to improved yields and more efficient production methods.
Métodos De Síntesis
The synthesis of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid involves the reaction of 3-amino-6-methylpyridine-2-carboxylic acid with sodium azide and triethyl orthoformate. The reaction takes place in the presence of a catalytic amount of acetic acid and yields 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid as a white solid. The synthesis of 5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid is relatively simple and can be carried out in a laboratory setting with ease.
Propiedades
IUPAC Name |
5-(6-methylpyridin-3-yl)-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-5-2-3-6(4-10-5)7-8(9(14)15)12-13-11-7/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMGKIPXIHCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NNN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methylpyridin-3-yl)-2H-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)





![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)


![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)

